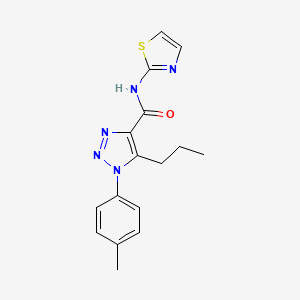

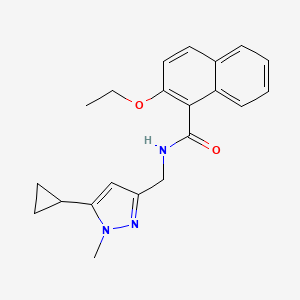

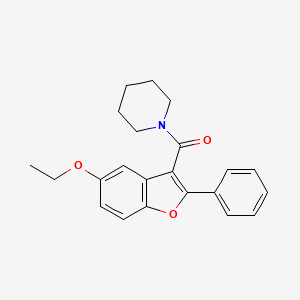

![molecular formula C18H11ClF3N5OS B2419376 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1359030-99-1](/img/structure/B2419376.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential anticonvulsant agent .

Synthesis Analysis

The compound was synthesized using 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds were characterized by IR, (1)H NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of the compound was analyzed using IR, (1)H NMR, and mass spectral data .Chemical Reactions Analysis

The compound was used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using IR, (1)H NMR, and mass spectral data .Scientific Research Applications

Synthesis and Chemical Properties

- Research on derivatives of triazoloquinoxaline, like the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, shows the potential for diverse chemical applications, using methods like DCC coupling and azide coupling. These derivatives exhibit a variety of yields and stability, indicating a broad range of chemical utility (Fathalla, 2015).

Biological and Pharmacological Activities

- A study on [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, revealed their potential as anticonvulsant agents. This highlights the compound's relevance in developing novel treatments for neurological disorders (Alswah et al., 2013).

- Another study focused on 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives, related to the compound , found these to be potent A1 and A3 adenosine receptor antagonists. This suggests applications in targeting adenosine receptors, which are crucial in various physiological processes (Catarzi et al., 2005).

- Research on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines shows their potential as adenosine receptor antagonists and rapid-onset antidepressants. This indicates possible applications in mental health treatments (Sarges et al., 1990).

Antimicrobial Applications

- Certain substituted quinoxalines, including triazoloquinoxaline derivatives, have been synthesized and evaluated for antimicrobial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Badran et al., 2003).

Cardiovascular Research

- N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, structurally related to the compound , have shown positive inotropic activity in cardiovascular research. This indicates potential applications in treating heart-related conditions (Zhang et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, preventing it from being correctly replicated or transcribed, which can lead to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the synthesis of proteins and other molecules essential for cell growth and division . This can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s potent dna intercalation activity suggests that it may have good cellular uptake and distribution

Result of Action

The result of the compound’s action is the inhibition of cell growth and division, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has been shown to have potent anti-proliferative activity against various cancer cell lines .

Biochemical Analysis

Biochemical Properties

Intercalation is a method by which certain molecules can insert themselves between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule .

Cellular Effects

In cellular studies, 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide has been found to have anti-proliferative effects on various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that the compound may have potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound is believed to involve the intercalation of the compound into the DNA molecule . This disrupts the normal structure of the DNA, potentially interfering with processes such as replication and transcription .

properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N5OS/c19-12-6-5-10(7-11(12)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXKLTUEWXRYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

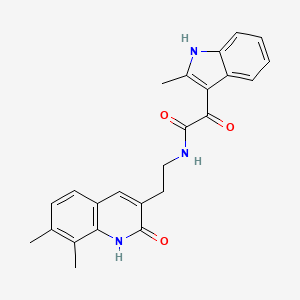

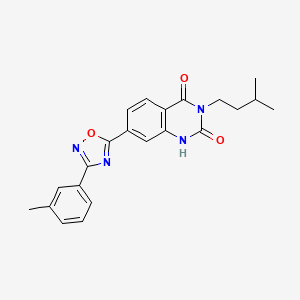

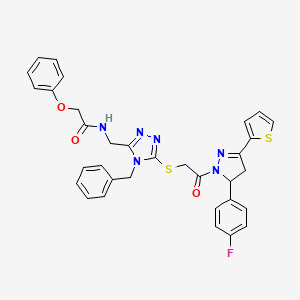

![1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2419293.png)

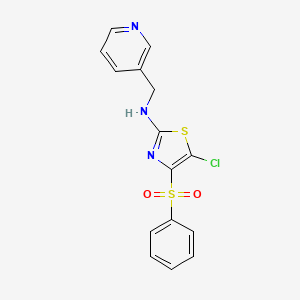

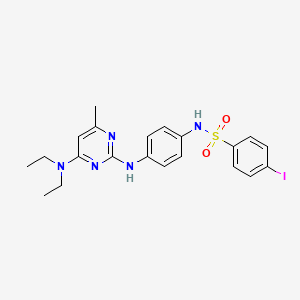

![5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419295.png)

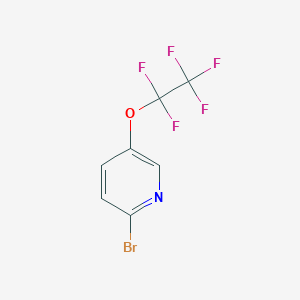

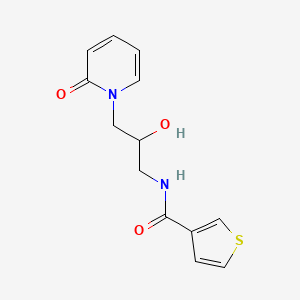

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2419303.png)

![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)